molecular formula C3H6N2S B14517732 Aziridine-1-carbothioamide CAS No. 62724-29-2

Aziridine-1-carbothioamide

Cat. No.: B14517732
CAS No.: 62724-29-2
M. Wt: 102.16 g/mol
InChI Key: UDIUIXIBBPOQKL-UHFFFAOYSA-N
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Description

Aziridine-1-carbothioamide is a nitrogen-containing heterocyclic compound characterized by a three-membered aziridine ring attached to a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: Aziridine-1-carbothioamide can be synthesized through several methods. One common approach involves the reaction of aziridine with thiocarbamoyl chloride under basic conditions. Another method includes the cyclization of N-(2-chloroethyl)thiourea in the presence of a base. These reactions typically require mild to moderate temperatures and can be carried out in solvents such as dichloromethane or ethanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Aziridine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed:

  • Substituted amines, ethers, thioethers
  • Sulfoxides, sulfones
  • Various substituted derivatives depending on the reaction conditions

Mechanism of Action

The mechanism of action of aziridine-1-carbothioamide involves its high reactivity due to the strained aziridine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions that form various biologically active products. The compound can interact with thiol groups in proteins, potentially inhibiting enzyme activity and disrupting cellular processes .

Comparison with Similar Compounds

Uniqueness: Aziridine-1-carbothioamide is unique due to its combination of the aziridine ring and carbothioamide group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in both research and industrial contexts.

Properties

CAS No.

62724-29-2

Molecular Formula

C3H6N2S

Molecular Weight

102.16 g/mol

IUPAC Name

aziridine-1-carbothioamide

InChI

InChI=1S/C3H6N2S/c4-3(6)5-1-2-5/h1-2H2,(H2,4,6)

InChI Key

UDIUIXIBBPOQKL-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(=S)N

Origin of Product

United States

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